Cas no 1344948-04-4 ((1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol)

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol
- Benzenemethanol, 3-chloro-2-fluoro-α-methyl-, (αS)-
- (S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol
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(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-120517-0.05g |
(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol |
1344948-04-4 | 95% | 0.05g |
$205.0 | 2023-06-08 | |
Enamine | EN300-120517-0.1g |
(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol |
1344948-04-4 | 95% | 0.1g |
$306.0 | 2023-06-08 | |
Chemenu | CM407026-1g |
(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol |
1344948-04-4 | 95%+ | 1g |
$969 | 2023-03-27 | |
Enamine | EN300-120517-0.25g |
(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol |
1344948-04-4 | 95% | 0.25g |
$438.0 | 2023-06-08 | |
Enamine | EN300-120517-2500mg |
(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol |
1344948-04-4 | 95.0% | 2500mg |
$1735.0 | 2023-10-03 | |
1PlusChem | 1P01A3OG-250mg |
(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol |
1344948-04-4 | 95% | 250mg |
$597.00 | 2025-03-04 | |
Aaron | AR01A3WS-10g |
(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol |
1344948-04-4 | 95% | 10g |
$5260.00 | 2023-12-16 | |
Aaron | AR01A3WS-250mg |
(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol |
1344948-04-4 | 95% | 250mg |
$628.00 | 2025-02-09 | |
Aaron | AR01A3WS-2.5g |
(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol |
1344948-04-4 | 95% | 2.5g |
$2411.00 | 2025-02-09 | |
Enamine | EN300-120517-100mg |
(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol |
1344948-04-4 | 95.0% | 100mg |
$306.0 | 2023-10-03 |
(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol Related Literature
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O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
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Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
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Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
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Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
Additional information on (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol
(1S)-1-(3-Chloro-2-fluorophenyl)ethan-1-ol (CAS No. 1344948-04-4): A Comprehensive Overview
(1S)-1-(3-Chloro-2-fluorophenyl)ethan-1-ol (CAS No. 1344948-04-4) is a chiral compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, also known as (S)-1-(3-chloro-2-fluorophenyl)ethanol, is characterized by its unique combination of a chiral center and a substituted phenyl group, making it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The molecular structure of (1S)-1-(3-Chloro-2-fluorophenyl)ethan-1-ol consists of a chiral carbon atom bonded to a hydroxyl group and a 3-chloro-2-fluorophenyl substituent. The presence of the chiral center imparts optical activity to the molecule, which is crucial for its applications in asymmetric synthesis and drug development. The hydroxyl group can participate in various chemical reactions, such as esterification, etherification, and oxidation, making it a versatile building block in organic synthesis.
Recent research has highlighted the potential of (1S)-1-(3-Chloro-2-fluorophenyl)ethan-1-ol in the development of novel pharmaceuticals. For instance, studies have shown that this compound can be used as an intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety disorders. The unique electronic and steric properties of the 3-chloro-2-fluorophenyl group contribute to the selectivity and potency of these compounds.
In addition to its role in pharmaceuticals, (1S)-1-(3-Chloro-2-fluorophenyl)ethan-1-ol has been explored for its potential in agrochemical applications. Research has demonstrated that this compound can be used as an intermediate in the synthesis of herbicides and fungicides with improved efficacy and reduced environmental impact. The presence of the chiral center allows for the preparation of enantiomerically pure compounds, which can exhibit enhanced biological activity compared to their racemic counterparts.
The synthesis of (1S)-1-(3-Chloro-2-fluorophenyl)ethan-1-ol typically involves several steps, including the formation of the chiral center and the introduction of the 3-chloro-2-fluorophenyl substituent. One common approach is to start with an appropriate chiral starting material, such as (S)-alanine or (S)-mandelic acid, and undergo a series of transformations to introduce the desired functionalities. Alternatively, asymmetric catalytic methods can be employed to achieve high enantioselectivity in the synthesis process.
The physical properties of (1S)-1-(3-Chloro-2-fluorophenyl)ethan-1-ol have been well-characterized. It is a colorless liquid with a boiling point around 200°C at atmospheric pressure. The compound is moderately soluble in water but exhibits good solubility in organic solvents such as ethanol, acetone, and dichloromethane. These properties make it suitable for use in various chemical reactions and purification processes.
Safety considerations are important when handling (1S)-1-(3-Chloro-2-fluorophenyl)ethan-1-ol. While it is not classified as a hazardous material, appropriate precautions should be taken to avoid skin contact and inhalation. The compound should be stored in a cool, dry place away from incompatible materials such as strong oxidizers or acids.
In conclusion, (1S)-1-(3-Chloro-2-fluorophenyl)ethan-1-ol (CAS No. 1344948-04-4) is a versatile chiral compound with significant potential in various fields, including pharmaceuticals, agrochemicals, and organic synthesis. Its unique combination of a chiral center and substituted phenyl group makes it an important intermediate in the development of novel bioactive molecules. Ongoing research continues to uncover new applications for this compound, further highlighting its importance in modern chemistry.
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